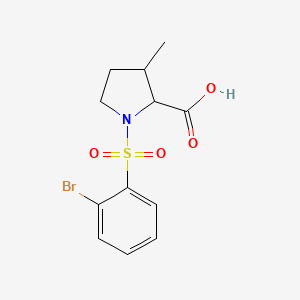
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's mechanism of action involves the inhibition of specific enzymes and signaling pathways. In cancer research, this compound inhibits the enzyme AKT, which is involved in cell growth and survival. In inflammation research, this compound inhibits the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound inhibits the production of reactive oxygen species and reduces the accumulation of amyloid-beta.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, this compound protects neurons from oxidative stress and reduces the accumulation of amyloid-beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and signaling pathways. However, this compound's limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity requires careful handling.
Direcciones Futuras
There are several future directions for 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid research. In cancer research, further studies could explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. In inflammation research, this compound's potential as a treatment for autoimmune diseases could be investigated. In neurodegenerative disease research, this compound's ability to cross the blood-brain barrier could be explored for its potential in treating Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies could investigate the potential side effects and toxicity of this compound.
Métodos De Síntesis
The synthesis of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid involves the reaction of 4-cyano-2-methylbenzenesulfonyl chloride with 3-methylpyrrolidine-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization. This method has been established as a reliable and efficient way to produce this compound in large quantities.
Aplicaciones Científicas De Investigación
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has found that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-7-11(8-15)3-4-12(10)21(19,20)16-6-5-14(2,9-16)13(17)18/h3-4,7H,5-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHACTVWIQWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)

![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)
![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


